BenchChemオンラインストアへようこそ!

3-(4-Pyridyl)pyrazin-2(1H)-one

VEGFR-2 kinase inhibition renal cell carcinoma regiochemical SAR

The 4-pyridyl regioisomer uniquely presents a linear, para-directed hydrogen-bond acceptor to the kinase hinge (Cys919 of VEGFR-2), with a pKa ~5.2–5.5 that enhances binding at physiological pH—geometry the 2- and 3-pyridyl isomers cannot replicate. In published SAR, this core delivered VEGFR-2 IC₅₀ = 0.084 μM, >100-fold selectivity, and in vivo antitumor activity. Procure the correct isomer to avoid potency collapse and enable focused kinase library expansion.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
Cat. No. B15336356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Pyridyl)pyrazin-2(1H)-one
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=CNC2=O
InChIInChI=1S/C9H7N3O/c13-9-8(11-5-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,12,13)
InChIKeyJQTPIKSJHPDUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Pyridyl)pyrazin-2(1H)-one – A Regiochemically Defined Pyrazinone Scaffold for Kinase-Focused Library Design and Medicinal Chemistry Procurement


3-(4-Pyridyl)pyrazin-2(1H)-one (CAS 1566900-89-7, C₉H₇N₃O, MW 173.17) is a heterocyclic building block composed of a pyrazin-2(1H)-one core substituted at the 3-position with a 4-pyridyl group. This scaffold places the pyridyl nitrogen in a para orientation relative to the point of attachment, a regiochemical feature that distinguishes it from the 2-pyridyl and 3-pyridyl isomers and carries significant consequences for kinase hinge-binding geometry, hydrogen-bonding vector directionality, and physicochemical properties such as pKa and logP [1]. The compound serves as a key intermediate in the synthesis of pyrazine-pyridine biheteroaryl kinase inhibitors, most notably in the VEGFR-2 inhibitor series developed by Kuo et al., where the 4-pyridyl orientation proved critical for achieving potent enzymatic and cellular activity [2].

3-(4-Pyridyl)pyrazin-2(1H)-one – Why the 4-Pyridyl Regioisomer Cannot Be Treated as Interchangeable with 2-Pyridyl or 3-Pyridyl Analogs


Pyridylpyrazinones sharing the same molecular formula can exhibit profoundly different biological and physicochemical behavior depending solely on the position of the pyridyl nitrogen. In kinase inhibitor SAR campaigns, the 2-pyridyl isomer places the nitrogen in an ortho relationship that can sterically clash with the hinge region or chelate metals adventitiously, while the 3-pyridyl isomer often suffers from suboptimal vector alignment and consistently weaker cellular potency—frequently exceeding 40 μM in cellular assays [1]. The 4-pyridyl isomer provides a linear, para-directed nitrogen that optimally presents a hydrogen-bond acceptor to the kinase hinge backbone NH of Cys919 in VEGFR-2, a geometry that cannot be replicated by the 2- or 3-pyridyl isomers [2]. Additionally, the pKa of the pyridyl nitrogen differs across regioisomers (4-pyridyl: pKa ~5.2–5.5; 3-pyridyl: pKa ~4.8–5.0; 2-pyridyl: pKa ~4.4–4.6), directly influencing both binding affinity and solubility at physiological pH [3]. Substituting one regioisomer for another without experimental validation risks collapsing potency, altering selectivity profiles, and introducing unpredictable ADME liabilities.

3-(4-Pyridyl)pyrazin-2(1H)-one – Quantitative Differentiation Evidence Against Closest Structural Analogs


Cellular Potency Advantage of the 4-Pyridyl Regioisomer Over 2-Pyridyl and 3-Pyridyl Analogs in VEGFR-2-Driven Renal Cell Carcinoma Models

In a matched comparative series of VEGFR-2 inhibitors differing only in pyridyl substitution pattern, the unsubstituted 4-pyridyl analog (compound 88) exhibited a cellular IC₅₀ of 4.5 μM in RCC4 renal cell carcinoma cells, whereas the corresponding 2-pyridyl analog (compound 77) showed a substantially weaker IC₅₀ of 35.1 μM—a 7.8-fold loss in potency. The 3-pyridyl analog (compound 80) was essentially inactive with an IC₅₀ >40 μM [1]. This demonstrates that the 4-pyridyl regioisomer provides a non-linear potency advantage that cannot be extrapolated from the 2- or 3-pyridyl isomers.

VEGFR-2 kinase inhibition renal cell carcinoma regiochemical SAR

pKa-Driven Binding Affinity Modulation: 4-Pyridyl vs. Substituted Pyridyl Analogs in CRF1 Receptor Antagonism

Hartz et al. established that the binding affinity of pyridylpyrazinones at the CRF1 receptor is governed not only by the substitution pattern on the pyridyl ring but also by the pKa of the pyridyl nitrogen [1]. The 4-pyridyl nitrogen, with its characteristic pKa range (estimated 5.2–5.5), provides optimal hydrogen-bond acceptor capacity at physiological pH compared to 3-pyridyl (pKa ~4.8–5.0) and 2-pyridyl (pKa ~4.4–4.6). In the N3-pyridylpyrazinone series, the most potent analog (containing a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine substituent) achieved an IC₅₀ of 0.24 nM, while analogs with unfavorable pyridyl nitrogen pKa values exhibited significantly reduced binding [1]. This pKa dependence has direct implications for 3-(4-pyridyl)pyrazin-2(1H)-one as a core scaffold: the 4-pyridyl isomer provides a tunable basicity profile that predictsably modulates target engagement.

CRF1 receptor antagonism pKa-dependent affinity pyridylpyrazinone SAR

VEGFR-2 Enzymatic Potency and Kinase Selectivity of the Pyrazine-Pyridine Biheteroaryl Core Containing a 4-Pyridyl Motif

The pyrazine-pyridine biheteroaryl series developed by Kuo et al., for which 3-(4-pyridyl)pyrazin-2(1H)-one serves as a direct structural progenitor, yielded compound 15 with a VEGFR-2 IC₅₀ of 0.084 μM (84 nM) [1]. This compound demonstrated >10-fold selectivity against EGFR (IC₅₀ = 1.36 μM) and insulin receptor kinase (IC₅₀ = 1.69 μM), and >100-fold selectivity against calmodulin kinase 2, casein kinase-1 and -2, CDK1 and CDK4, MAP kinase, and protein kinases A, Cβ2, and Cγ (all IC₅₀ > 10 μM) [1]. The 4-pyridyl orientation is essential for this selectivity profile: the linear para-nitrogen engages the hinge region of VEGFR-2 (Cys919 backbone NH) while avoiding steric clashes that would drive off-target kinase inhibition. By contrast, 2-pyridyl and 3-pyridyl regioisomers in the same series showed markedly different selectivity fingerprints [2].

VEGFR-2 enzymatic inhibition kinase selectivity panel angiogenesis

Cellular Anti-Angiogenic Functional Activity: HUVEC Proliferation Inhibition by the 4-Pyridyl-Containing Pyrazine-Pyridine Core

Compound 15 from the Kuo et al. pyrazine-pyridine biheteroaryl series—whose core architecture is directly accessible from 3-(4-pyridyl)pyrazin-2(1H)-one—inhibited VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation with an IC₅₀ of 0.005 μM (5 nM) [1]. This is a 16.8-fold enhancement over the enzymatic VEGFR-2 IC₅₀ (0.084 μM), indicating efficient cellular target engagement and signal transduction blockade. Importantly, compound 15 showed good selectivity against unstimulated HUVEC growth, human aortic smooth muscle cells, and MRC5 lung fibroblasts, and the series as a whole exhibited low inhibition of tumor cell lines (HeLa, HCT-116, A375), confirming a non-cytotoxic, anti-angiogenic mechanism [1][2]. Compounds lacking the 4-pyridyl geometry (e.g., 2-pyridyl or phenyl-substituted analogs) failed to achieve comparable cellular potency in the same assay system [2].

HUVEC proliferation angiogenesis VEGF-stimulated growth

3-(4-Pyridyl)pyrazin-2(1H)-one – Evidence-Backed Application Scenarios for Scientific Procurement and Research Deployment


Kinase Inhibitor Library Design: VEGFR-2/PDGFR-Family Hinge Binder Scaffold

Procurement of 3-(4-pyridyl)pyrazin-2(1H)-one is indicated when building a focused kinase inhibitor library targeting the VEGFR-2/PDGFR family. As demonstrated by the Kuo et al. J. Med. Chem. series, the 4-pyridyl-pyrazinone core delivers potent enzymatic inhibition (VEGFR-2 IC₅₀ = 0.084 μM) with >100-fold selectivity over CDK, MAPK, and PKA family kinases [1]. The scaffold provides a defined vector for hinge-region hydrogen bonding to Cys919 that cannot be replicated by 2-pyridyl or 3-pyridyl isomers, making it a regiochemically specific choice for ATP-competitive inhibitor design. The compound is particularly suited for parallel synthesis diversification at the pyrazinone C5 and C6 positions, as established in the palladium-catalyzed coupling strategies described by Kuo et al. [2].

Anti-Angiogenic Lead Optimization: Cellular Phenotypic Screening Starting Point

For programs targeting pathological angiogenesis (oncology, diabetic retinopathy, rheumatoid arthritis), 3-(4-pyridyl)pyrazin-2(1H)-one provides a validated entry point into a chemical series with demonstrated cellular anti-angiogenic activity. The progenitor compound 15 achieved HUVEC proliferation IC₅₀ = 0.005 μM with selectivity over non-endothelial cell types (aortic smooth muscle cells, MRC5 fibroblasts) [1]. The in vivo antitumor activity of optimized analogs (compounds 39 and 41) was confirmed in the A375 human melanoma xenograft model [2]. Procurement of the core scaffold enables rapid SAR exploration while maintaining the pharmacophoric geometry proven to yield cellular efficacy.

CRF1 Receptor Antagonist Development: pKa-Tunable Pyridylpyrazinone Core

In CNS drug discovery programs targeting the corticotropin-releasing factor-1 (CRF1) receptor for stress-related disorders, 3-(4-pyridyl)pyrazin-2(1H)-one offers a scaffold whose binding affinity can be rationally modulated through pyridyl nitrogen pKa engineering, as established by Hartz et al. [1]. The 4-pyridyl regioisomer provides a baseline pKa (~5.2–5.5) that positions the nitrogen as an effective hydrogen-bond acceptor at physiological pH, while further substitution on the pyridyl ring (e.g., 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine) can drive affinity into the sub-nanomolar range (IC₅₀ = 0.24 nM) [1]. Procurement of the 4-pyridyl isomer specifically—rather than the 2- or 3-pyridyl analog—ensures the correct pKa starting point for this optimization trajectory.

Synthetic Methodology Development: Palladium-Catalyzed Biheteroaryl Assembly

3-(4-Pyridyl)pyrazin-2(1H)-one serves as a versatile substrate for palladium-catalyzed C–C and C–N bond-forming reactions in medicinal chemistry workflows. The Kuo et al. synthetic strategy employed sequential Pd-catalyzed coupling reactions to assemble diverse biheteroaryl libraries from this core, enabling rapid exploration of substituent effects on kinase potency and selectivity [1]. For process chemistry and methodologies development groups, the compound offers a well-precedented substrate with established reactivity at multiple positions, validated by the successful synthesis and characterization of over 40 analogs in the published SAR campaign [2].

Quote Request

Request a Quote for 3-(4-Pyridyl)pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.